In Vivo Anti-Inflammatory Efficacy: 111.5% of Ibuprofen Activity, Outperforming All 12 Series Analogs
In a head-to-head in vivo study using the carrageenan-induced rat paw edema model (Wistar rats, n=5 per group, 50 mg/kg intraperitoneal dosing), compound Ve (CAS 874467-42-2) demonstrated the highest anti-inflammatory activity among all 13 synthesized compounds, achieving 44.8% inhibition of the inflammatory reaction and 111.5% activity relative to the reference drug ibuprofen [1]. By comparison, ibuprofen itself produced 40.5% inhibition (set as 100% baseline). The closest structural analog Vd (4-isopropylphenyl substitution) achieved 41.0% inhibition (101.9% relative to ibuprofen), while the 2-fluorophenyl analog Vf showed only 21.5% inhibition (53.5% relative to ibuprofen) [1]. The compound Ve was the only tested compound to exceed 110% of ibuprofen's anti-inflammatory activity [1].
| Evidence Dimension | In vivo anti-inflammatory activity (carrageenan-induced rat paw edema inhibition at 4 h post-carrageenan) |
|---|---|
| Target Compound Data | 44.8% inhibition; 111.5% relative to ibuprofen; edema volume 1.21 ± 0.025 mL (Ve, CAS 874467-42-2) |
| Comparator Or Baseline | Ibuprofen: 40.5% inhibition (100% baseline); edema volume 1.31 ± 0.020 mL. Vd (4-isopropylphenyl analog): 41.0% inhibition, 101.9% relative. Vf (2-fluorophenyl analog): 21.5% inhibition, 53.5% relative. Vi (1-benzyl analog): 40.0% inhibition, 99.5% relative |
| Quantified Difference | Ve exceeds ibuprofen by +4.3 percentage points (absolute inhibition) and +11.5% relative activity; exceeds closest analog Vd by +3.8 percentage points; exceeds Vf by +23.3 percentage points |
| Conditions | Carrageenan-induced paw edema in Wistar rats (180–250 g, both sexes), 50 mg/kg i.p., DMSO vehicle, 0.1 mL of 2% carrageenan injected subplantarly, edema measured by water plethysmometry at 4 h post-carrageenan |
Why This Matters
This compound is the only member of the series to exceed 110% of ibuprofen's anti-inflammatory activity, making it the top candidate for lead optimization programs seeking in vivo-validated starting points with efficacy superior to a clinically established NSAID.
- [1] Chaban, T.I., Foliush, V.T., Ogurtsov, V.V., and Matiychuk, V.S., Russ. J. Bioorg. Chem., 2021, vol. 47, no. 4, pp. 889–895. DOI: 10.1134/S1068162021040051; Tables 1 and 2, experimental section for animal model details. View Source
